molecular formula C12H16INO3 B7853052 6-(methoxycarbonyl)-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium iodide

6-(methoxycarbonyl)-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium iodide

Cat. No.: B7853052
M. Wt: 349.16 g/mol
InChI Key: YFLOBCXEXCTNAB-UHFFFAOYSA-M
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Description

6-(methoxycarbonyl)-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium iodide is a useful research compound. Its molecular formula is C12H16INO3 and its molecular weight is 349.16 g/mol. The purity is usually 95%.
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Biological Activity

6-(Methoxycarbonyl)-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium iodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₂H₁₄O₂I
  • Molecular Weight : 349.16 g/mol
  • CAS Number : 127164-83-4

The compound features a benzoxazine ring structure, which is known for its diverse biological activities. The methoxycarbonyl group contributes to its chemical reactivity and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that benzoxazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of several benzoxazine derivatives on human cancer cell lines, including breast and prostate cancer cells. The results demonstrated that certain derivatives could reduce cell viability significantly compared to controls:

CompoundCell LineIC₅₀ (µM)Selectivity
Compound AMDA-MB-468 (Breast)25High
Compound BPC-3 (Prostate)30Moderate
This compoundMDA-MB-46850Low

The selectivity index indicates that while the compound has some activity against cancer cells, it may not be as potent as other derivatives.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of mitochondrial respiratory complex II (CII). This inhibition leads to increased reactive oxygen species (ROS) production and subsequent activation of apoptosis pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazine derivatives. Modifications at specific positions on the benzoxazine ring can enhance potency and selectivity:

  • Substituents : Alkyl or halogen substituents can significantly alter the activity.
  • Functional Groups : The presence of electron-withdrawing groups can enhance cytotoxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, preliminary data suggest:

  • Absorption : Moderate absorption through gastrointestinal tract.
  • Distribution : Potentially high distribution in tissues due to lipophilicity.

Lipinski's Rule of Five

The compound adheres to Lipinski's Rule of Five with respect to molecular weight and hydrogen bond donors/acceptors, suggesting good oral bioavailability.

Properties

IUPAC Name

methyl 4,4-dimethyl-2,3-dihydro-1,4-benzoxazin-4-ium-6-carboxylate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NO3.HI/c1-13(2)6-7-16-11-5-4-9(8-10(11)13)12(14)15-3;/h4-5,8H,6-7H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLOBCXEXCTNAB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOC2=C1C=C(C=C2)C(=O)OC)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.